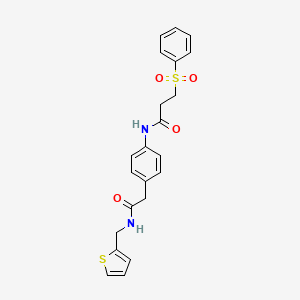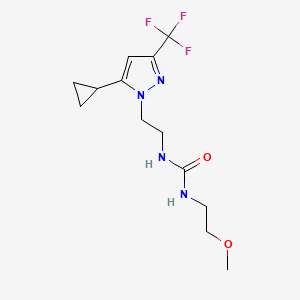
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea is a compound of significant interest in various fields of scientific research due to its unique structure and reactivity. The compound is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a methoxyethyl group, contributing to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea typically involves multiple steps A common method begins with the preparation of the key intermediate, 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole, which can be achieved through the cyclization of the appropriate precursors under controlled conditions
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimization of each step to ensure high yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Solvent choice, reaction temperature, and catalyst selection are critical parameters that need to be optimized during industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: : Reacts with strong oxidizing agents leading to potential cleavage of the pyrazole ring or oxidation of functional groups.
Reduction: : The trifluoromethyl group and other functional groups can be reduced under appropriate conditions.
Substitution: : The methoxyethyl and cyclopropyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminium hydride, palladium on carbon (hydrogenation).
Substitution reagents: : Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed depend on the nature of the reaction. For instance, oxidation can yield ketones or carboxylic acids, while reduction might produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules, given its multiple reactive sites.
Biology
Biologically, it may act as a ligand in the formation of metal complexes, which can have various biological activities.
Medicine
In medicinal chemistry, its structure suggests potential as a pharmacophore for designing drugs, particularly due to the presence of the pyrazole ring and trifluoromethyl group which are common in bioactive compounds.
Industry
Industrially, it could be used in the development of agrochemicals or materials science due to its unique chemical properties.
Mécanisme D'action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the trifluoromethyl group enhances metabolic stability and lipophilicity, aiding in membrane permeability.
Comparaison Avec Des Composés Similaires
Compared to other pyrazole derivatives, 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea stands out due to its unique combination of the trifluoromethyl and cyclopropyl groups. Similar compounds may include:
1-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea: : Lacks the trifluoromethyl group, potentially less stable.
1-(2-(5-trifluoromethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea: : Lacks the cyclopropyl group, different reactivity profile.
This detailed analysis highlights the uniqueness and potential applications of this compound in various scientific domains. What else would you like to know?
Propriétés
IUPAC Name |
1-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N4O2/c1-22-7-5-18-12(21)17-4-6-20-10(9-2-3-9)8-11(19-20)13(14,15)16/h8-9H,2-7H2,1H3,(H2,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVPWXQYSSOCCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2378924.png)
![6-(3-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2378925.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2378926.png)
![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378927.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2378934.png)
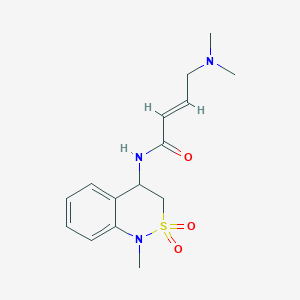
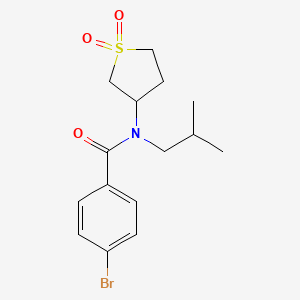
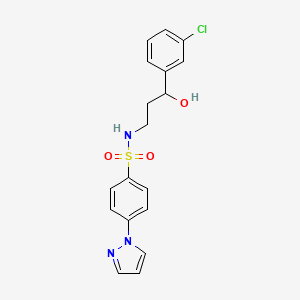
![2-[[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2378940.png)
![1,3-bis(4-chlorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2378941.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2378943.png)
